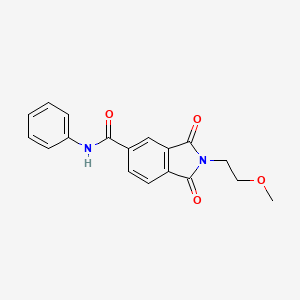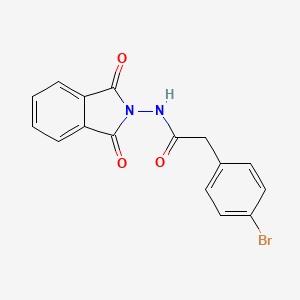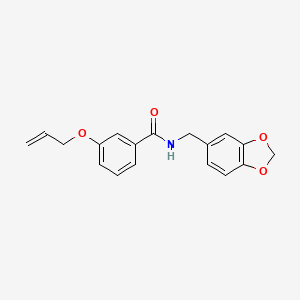![molecular formula C17H24N2O3 B4401257 4-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4401257.png)
4-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide
Vue d'ensemble
Description
4-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as MP-10 and is used in scientific research for its potential therapeutic properties. The compound has gained significant attention in recent years due to its promising effects on various physiological and biochemical processes.
Mécanisme D'action
The exact mechanism of action of MP-10 is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. MP-10 has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter signaling in the brain. By inhibiting PDE10A, MP-10 may increase the levels of certain neurotransmitters, leading to improved cognitive function.
Biochemical and Physiological Effects
MP-10 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. MP-10 has also been shown to have anti-cancer properties, with studies suggesting that it may be able to inhibit the growth of certain types of cancer cells. Additionally, MP-10 has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MP-10 in lab experiments is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, MP-10 has been shown to have a wide range of effects on various physiological and biochemical processes, making it a promising candidate for the development of new drugs. However, one of the limitations of using MP-10 in lab experiments is that its exact mechanism of action is not fully understood, making it difficult to predict its effects on certain physiological processes.
Orientations Futures
There are several future directions for research on MP-10. One area of research is to further investigate its potential as a treatment for cancer. Another area of research is to explore its potential as a treatment for neurological disorders such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MP-10, which may lead to the development of more effective drugs based on this compound.
Conclusion
4-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide, or MP-10, is a chemical compound that has gained significant attention in recent years for its potential therapeutic properties. It has been shown to have a wide range of effects on various physiological and biochemical processes, making it a promising candidate for the development of new drugs. While its exact mechanism of action is not fully understood, further research is needed to fully explore its potential as a treatment for various diseases and disorders.
Applications De Recherche Scientifique
MP-10 is used in scientific research for its potential therapeutic properties. It has been shown to have a wide range of effects on various physiological and biochemical processes, making it a promising candidate for the development of new drugs. Some of the areas where MP-10 has been studied include cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-2-12-22-16-6-4-15(5-7-16)17(20)18-8-3-9-19-10-13-21-14-11-19/h2,4-7H,1,3,8-14H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULHGGQPDXFBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4401194.png)
![4-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B4401204.png)
![ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate](/img/structure/B4401206.png)
![N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401211.png)
![4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4401217.png)

![1-{2-[(1-chloro-2-naphthyl)oxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4401225.png)
![1-{2-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4401230.png)

![3-{[(4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401238.png)

![3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B4401255.png)
![2-[3-(1H-imidazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4401269.png)